molecular formula C16H32 B093614 2,4,4,6,6,8,8-Heptamethyl-1-nonene CAS No. 15796-04-0

2,4,4,6,6,8,8-Heptamethyl-1-nonene

Cat. No. B093614
CAS RN: 15796-04-0
M. Wt: 224.42 g/mol
InChI Key: UANJDEPRRZDYGA-UHFFFAOYSA-N
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Description

2,4,4,6,6,8,8-Heptamethyl-1-nonene, also known as HMN-1, is a synthetic organic compound that has gained attention in the scientific community due to its unique chemical properties. This compound is a member of the alkene family and is commonly used in various research applications.

Scientific Research Applications

2,4,4,6,6,8,8-Heptamethyl-1-nonene has been extensively used in scientific research due to its unique chemical properties. This compound is commonly used as a solvent and a reactant in various chemical reactions. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 2,4,4,6,6,8,8-Heptamethyl-1-nonene has also been used as a ligand in the synthesis of transition metal complexes, which have shown promising catalytic activity in various reactions.

Mechanism Of Action

The mechanism of action of 2,4,4,6,6,8,8-Heptamethyl-1-nonene is not fully understood. However, it is believed that this compound acts as a Lewis acid, which can activate various functional groups in organic compounds. 2,4,4,6,6,8,8-Heptamethyl-1-nonene can also act as a stabilizing agent, which can enhance the stability of various chemical intermediates.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,4,4,6,6,8,8-Heptamethyl-1-nonene have not been extensively studied. However, this compound has been shown to have low toxicity and is not considered to be a mutagen or a carcinogen. 2,4,4,6,6,8,8-Heptamethyl-1-nonene has been used as a solvent in various biological assays, including enzyme assays and cell culture experiments.

Advantages And Limitations For Lab Experiments

2,4,4,6,6,8,8-Heptamethyl-1-nonene has several advantages for use in lab experiments. This compound has a high boiling point and is stable under various reaction conditions. It is also easy to handle and has a low toxicity. However, 2,4,4,6,6,8,8-Heptamethyl-1-nonene has some limitations, including its cost and availability. This compound is not widely available and can be expensive to synthesize.

Future Directions

For the research of 2,4,4,6,6,8,8-Heptamethyl-1-nonene include the development of new synthetic methods and the exploration of its potential applications in biological assays and drug discovery.

Synthesis Methods

2,4,4,6,6,8,8-Heptamethyl-1-nonene can be synthesized through the hydroboration-oxidation reaction of 2,4,4-trimethyl-1-pentene. This reaction involves the addition of borane to the double bond of 2,4,4-trimethyl-1-pentene, followed by oxidation with hydrogen peroxide to form 2,4,4,6,6,8,8-Heptamethyl-1-nonene. The yield of this reaction is typically high, and the purity of the product can be easily achieved through distillation.

properties

CAS RN

15796-04-0

Product Name

2,4,4,6,6,8,8-Heptamethyl-1-nonene

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

2,4,4,6,6,8,8-heptamethylnon-1-ene

InChI

InChI=1S/C16H32/c1-13(2)10-15(6,7)12-16(8,9)11-14(3,4)5/h1,10-12H2,2-9H3

InChI Key

UANJDEPRRZDYGA-UHFFFAOYSA-N

SMILES

CC(=C)CC(C)(C)CC(C)(C)CC(C)(C)C

Canonical SMILES

CC(=C)CC(C)(C)CC(C)(C)CC(C)(C)C

synonyms

2,4,4,6,6,8,8-Heptamethyl-1-nonene

Origin of Product

United States

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